6,6-Dimethylpiperidine-3-carboxylicacidhydrochloride
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Overview
Description
6,6-Dimethylpiperidine-3-carboxylicacidhydrochloride is a chemical compound that belongs to the piperidine family Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylpiperidine-3-carboxylicacidhydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidines.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylpiperidine-3-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
6,6-Dimethylpiperidine-3-carboxylicacidhydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antiviral and anticonvulsant agents.
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
Biological Research: It is used in studies related to its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6,6-Dimethylpiperidine-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperidine-3-carboxylic acid: A derivative with a carboxylic acid group at the third position.
6,6-Dimethylpiperidine: A similar compound with two methyl groups at the sixth position.
Uniqueness
6,6-Dimethylpiperidine-3-carboxylicacidhydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C8H16ClNO2 |
---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
6,6-dimethylpiperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)4-3-6(5-9-8)7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H |
InChI Key |
ROYLJJYPTMMRNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CN1)C(=O)O)C.Cl |
Origin of Product |
United States |
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